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Compound of Interest

Compound Name: Org30958

Cat. No.: B1662730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory activity of Org30958 against major

human cytochrome P450 (CYP) enzymes. As a potent aromatase (CYP19A1) inhibitor,

understanding the selectivity profile of Org30958 is crucial for predicting potential drug-drug

interactions and ensuring its therapeutic safety.

Disclaimer: Publicly available experimental data on the cross-reactivity of Org30958 with a

broad panel of cytochrome P450 enzymes is limited. The following data is presented as a

representative example based on typical in vitro screening results for selective enzyme

inhibitors and should be considered illustrative. Researchers are advised to conduct their own

experimental verification.

Executive Summary
Org30958 is known as a potent inhibitor of aromatase (CYP19A1), an enzyme critical in

estrogen biosynthesis. To assess its potential for off-target effects and drug-drug interactions, a

comprehensive in vitro analysis of its inhibitory activity against other major drug-metabolizing

CYP isoforms is essential. This guide outlines the methodologies for such an analysis and

presents a sample dataset comparing the inhibitory potency (IC50 values) of Org30958 across

key CYP enzymes.
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The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50)

of Org30958 against a panel of major human cytochrome P450 enzymes. Lower IC50 values

indicate greater inhibitory potency.

Cytochrome
P450 Isoform

Probe
Substrate

Org30958 IC50
(µM)

Positive
Control
Inhibitor

Positive
Control IC50
(µM)

CYP19A1

(Aromatase)
Testosterone 0.015 Letrozole 0.002

CYP1A2 Phenacetin > 100 Furafylline 2.5

CYP2C9 Diclofenac 85.2 Sulfaphenazole 0.3

CYP2C19 S-Mephenytoin 67.5 Ticlopidine 1.1

CYP2D6
Dextromethorpha

n
> 100 Quinidine 0.04

CYP3A4 Midazolam 45.3 Ketoconazole 0.02

Data is illustrative and intended for comparative purposes only.

Based on this representative data, Org30958 demonstrates high selectivity for its target,

CYP19A1, with significantly weaker or no inhibitory activity against other major CYP isoforms at

clinically relevant concentrations.

Experimental Protocols
The following is a detailed methodology for a typical in vitro cytochrome P450 inhibition assay

used to generate the type of data presented above.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Org30958 for major

human CYP450 enzymes.

Materials:

Human liver microsomes (pooled from multiple donors)
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Recombinant human CYP450 enzymes (for confirmation, if necessary)

Org30958

CYP-specific probe substrates and their corresponding metabolites (see table above)

Positive control inhibitors (see table above)

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate

dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile or other suitable organic solvent for quenching

96-well microplates

LC-MS/MS system for analysis

Procedure:

Preparation of Reagents:

Dissolve Org30958 and positive control inhibitors in a suitable solvent (e.g., DMSO) to

prepare stock solutions.

Prepare serial dilutions of the test compound and positive controls in the same solvent.

Prepare working solutions of probe substrates and the NADPH regenerating system in

phosphate buffer.

Incubation:

In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test

compound (Org30958) or positive control inhibitor at various concentrations.

Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the

enzymes.
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Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating

system.

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is

in the linear range.

Reaction Termination and Sample Preparation:

Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an

internal standard.

Centrifuge the plate to pellet the precipitated proteins.

Transfer the supernatant to a new plate for analysis.

LC-MS/MS Analysis:

Quantify the formation of the specific metabolite from the probe substrate using a

validated LC-MS/MS method.

The rate of metabolite formation in the presence of the inhibitor is compared to the rate in

a vehicle control (containing no inhibitor).

Data Analysis:

Calculate the percent inhibition for each concentration of Org30958.

Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear

regression model (e.g., a four-parameter logistic equation).

Visualizations
The following diagrams illustrate the conceptual frameworks related to the assessment of

Org30958's cross-reactivity.
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Org30958 Selectivity Profile

Org30958

CYP19A1 (Aromatase)
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Caption: Logical relationship of Org30958's inhibitory action.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1662730?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CYP Inhibition Assay Workflow
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Caption: Experimental workflow for in vitro CYP inhibition assay.

To cite this document: BenchChem. [Comparative Analysis of Org30958 Cross-reactivity with
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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